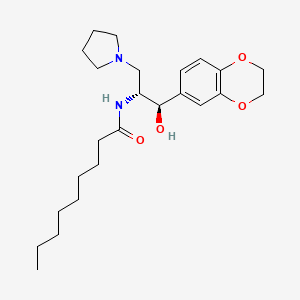

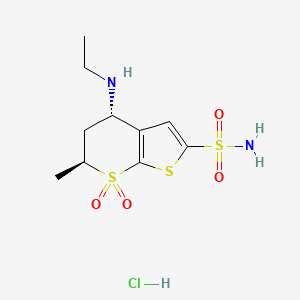

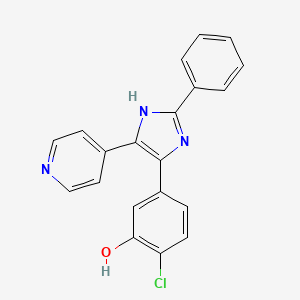

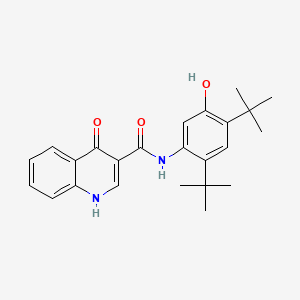

4-(tert-Butyl)-N-(2-methyl-3-(4-methyl-6-((4-(morpholine-4-carbonyl)phenyl)amino)-5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide

説明

CGI1746 is a potent, selective inhibitor of Bruton’s tyrosine kinase (BTK; IC50 = 1.9 nM), a non-receptor tyrosine kinase that is important in B lymphocyte development. It blocks both auto-and trans-phosphorylation of BTK by occupying an SH3 binding pocket in the un-phosphorylated enzyme. CGI1746 prevents B-cell antigen receptor-mediated B lymphocyte proliferation and suppresses FCγRIII-induced TNFα, IL-1β, and IL-6 production in macrophages. It reduces cytokine levels within joints and ameliorates symptoms in a mouse model of autoantibody-induced arthritis.

CGI1746 is a small-molecule Btk inhibitor chemotype with a new binding mode that stabilizes an inactive nonphosphorylated enzyme conformation. CGI1746 has exquisite selectivity for Btk and inhibits both auto- and transphosphorylation steps necessary for enzyme activation.

科学的研究の応用

BTK Inhibition

CGI-1746 is identified as a potent and reversible Bruton’s tyrosine kinase (BTK) inhibitor . BTK plays a crucial role in B-cell receptor and Fc receptor signaling pathways . Given the central role of BTK in immunity, BTK inhibition represents a promising therapeutic approach for the treatment of inflammatory and autoimmune diseases .

Treatment of Inflammatory and Autoimmune Diseases

CGI-1746 has shown potential in treating inflammatory and autoimmune diseases . It inhibits both transphosphorylation (Tyr551) and autophosphorylation (Tyr223) dose-dependently and efficiently, as well as anti-IgM-induced human B cell proliferation .

Regulation of Inflammatory Arthritis

CGI-1746 has been demonstrated to regulate inflammatory arthritis by two distinct mechanisms, by blocking B-cell receptor–dependent B-cell proliferation, and by abolishing TNFα, IL-1β .

Proteasome Inhibition

CGI-1746 has been found to inhibit protein degradation by a purified 26S proteasome . This allosteric inhibition of the proteasome’s ATPase and peptidase activities represents a conceptually novel mode of inhibition .

Synergistic Effect with Proteasome Inhibitors

CGI-1746 has shown a strong synergy with proteasome inhibitors (PIs) in reducing the viability of cells derived from B-cell malignancies . This synergy is due to an off-target effect of CGI-1746, and it occurs even in cells that do not express BTK .

Future Drug Development

The unique inhibitory effects of CGI-1746 on both BTK and the proteasome suggest that it may be useful for future drug development . Its novel mode of inhibition provides valuable insights for the rational design of safe and effective small-molecule inhibitors .

作用機序

Target of Action

CGI-1746 is a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor cytoplasmic tyrosine kinase in the Tec family of protein tyrosine kinases . It plays a crucial role in B-cell receptor and Fc receptor signaling pathways .

Mode of Action

CGI-1746 potently inhibits both auto- and transphosphorylation of BTK . It binds to un-phosphorylated BTK and stabilizes it in an inactive enzyme state . This inhibition blocks both transphosphorylation (Tyr551) and autophosphorylation (Tyr223) dose-dependently and efficiently .

Biochemical Pathways

BTK is involved in the regulation of Toll-like receptors and chemokine receptors . By inhibiting BTK, CGI-1746 affects these signaling pathways, which play central roles in immunity .

Pharmacokinetics

These efforts have focused on improving the bioavailability of these compounds in preclinical animal models .

Result of Action

In cellular assays, CGI-1746 blocks B-cell antigen receptor-mediated B-cell proliferation and suppresses the production of IL-6, IL-1β, and TNF in macrophages . This results in a robust anti-arthritic activity in experimental mouse models .

Action Environment

It is known that the efficacy of btk inhibitors can be influenced by factors such as the presence of other signaling molecules and the specific cellular environment .

特性

IUPAC Name |

4-tert-butyl-N-[2-methyl-3-[4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxopyrazin-2-yl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5O4/c1-22-27(7-6-8-28(22)37-31(40)23-9-13-25(14-10-23)34(2,3)4)29-21-38(5)33(42)30(36-29)35-26-15-11-24(12-16-26)32(41)39-17-19-43-20-18-39/h6-16,21H,17-20H2,1-5H3,(H,35,36)(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFCFQDXHMUPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647724 | |

| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyl)-N-(2-methyl-3-(4-methyl-6-((4-(morpholine-4-carbonyl)phenyl)amino)-5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide | |

CAS RN |

910232-84-7 | |

| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of CGI1746 and how does it interact with it?

A1: CGI1746 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, , , , , ]. Unlike ibrutinib, a covalent BTK inhibitor, CGI1746 binds to BTK in a reversible manner and is believed to target the inactive conformation of the enzyme [, , ]. This interaction prevents BTK from phosphorylating downstream substrates involved in B-cell receptor signaling, ultimately impacting B-cell development, activation, and survival [, , , , ].

Q2: What are the downstream effects of CGI1746 inhibiting BTK?

A2: By inhibiting BTK, CGI1746 disrupts downstream signaling pathways critical for B-cell survival and proliferation. These include the AKT/P27/Rb pathway, implicated in myeloma cell senescence [], and the AKT/WNT/β-catenin pathway, which regulates stemness genes like OCT4, SOX2, NANOG, and MYC in multiple myeloma stem cells []. This disruption leads to decreased cancer cell survival, increased apoptosis [], and potential sensitization to other anti-cancer agents [].

Q3: Does CGI1746 interact with other kinases besides BTK?

A3: While CGI1746 demonstrates high selectivity for BTK, recent research suggests it may also target the sigma-1 receptor (σ1R) []. This interaction is linked to the modulation of ferroptosis, a form of regulated cell death, through mitochondria-associated membranes [].

Q4: Does CGI1746 impact the efficacy of antibody-dependent cell-mediated cytotoxicity (ADCC)?

A4: Unlike ibrutinib, which can antagonize rituximab-dependent NK-cell mediated cytotoxicity due to its secondary binding to ITK [], CGI1746 does not appear to have this antagonistic effect [, ]. This suggests that CGI1746 may be a more suitable candidate for combination therapy with rituximab in B-cell malignancies, potentially preserving the anti-lymphoma efficacy of both agents [, ].

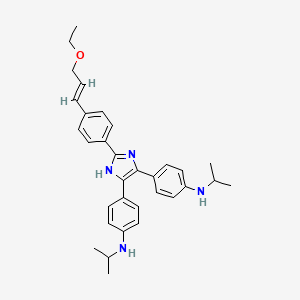

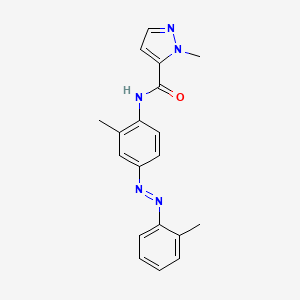

Q5: Are there any structural modifications of CGI1746 that impact its activity or selectivity?

A5: While specific structure-activity relationship (SAR) studies are limited in the provided literature, modifications to CGI1746 have been explored to develop degraders, leveraging the ubiquitin-proteasome system for targeted protein degradation []. For instance, linking CGI1746 to thalidomide via polyethylene glycol (PEG) linkers or saturated hydrocarbon chains resulted in potent BTK degraders (DD-03-007 and DD-03-171) []. These degraders exhibited sustained BTK depletion and potent anti-tumor activity in mantle cell lymphoma (MCL) models, even overcoming ibrutinib resistance associated with the BTK C481S mutation [].

Q6: What is the efficacy of CGI1746 in in vitro and in vivo models of cancer?

A6: In vitro: CGI1746 has shown promising activity against various cancer cell lines, including breast cancer [], multiple myeloma [, ], and prostate cancer []. It effectively reduces cell survival, induces apoptosis [, ], and inhibits colony formation [] in these models.

Q7: Are there any known resistance mechanisms to CGI1746?

A7: While the provided literature does not extensively cover resistance mechanisms specific to CGI1746, it highlights the emergence of acquired resistance to covalent BTK inhibitors like ibrutinib []. The development of BTK degraders derived from CGI1746, such as DD-03-007, offers a potential strategy to overcome resistance associated with mutations like BTK C481S [].

Q8: What is the potential of CGI1746 as a therapeutic target in various diseases?

A8: CGI1746's selective targeting of BTK and its impact on downstream signaling pathways suggest its therapeutic potential in diseases driven by aberrant B-cell activity:

- B-cell malignancies: CGI1746 demonstrates promising activity against various B-cell malignancies, including multiple myeloma [, ], mantle cell lymphoma [], and potentially others [].

- Autoimmune diseases: Given BTK's role in B-cell activation and antibody production, CGI1746 may hold therapeutic potential for autoimmune diseases where B cells play a pathogenic role [].

- Other diseases: Emerging research suggests potential applications in diseases where σ1R modulation could be beneficial, such as neurodegenerative disorders [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrole-2,5-dione, 1-[[6-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3-[(3,3-dimethylbutoxy)methyl]-4-methyl-](/img/structure/B1684368.png)